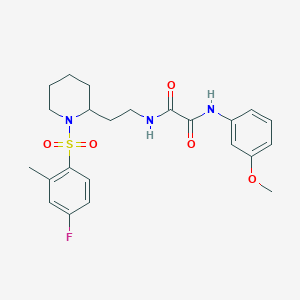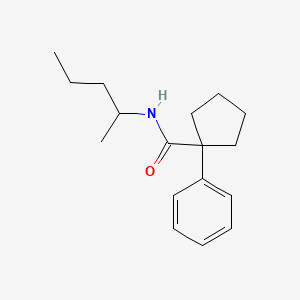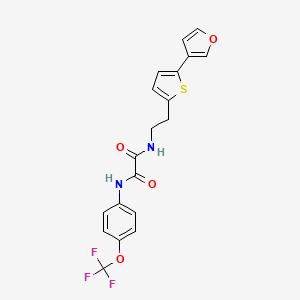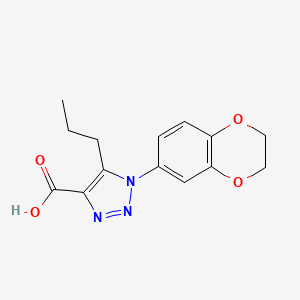
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide, is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the sulfonyl group, are common in molecules with central nervous system (CNS) activity and have been explored for their potential in treating various disorders.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting with the functionalization of the piperidine ring, followed by the introduction of sulfonyl groups and subsequent modifications to achieve the desired selectivity and potency. For instance, the synthesis of N-alkylated arylsulfonamides as described in paper involves the alkylation of the sulfonamide moiety on piperidine derivatives. Similarly, the synthesis of N-substituted derivatives of piperidine as mentioned in paper involves a series of steps starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their receptor binding and selectivity. The presence of a piperidine ring, a common feature in CNS-active drugs, suggests that the compound may interact with various neurotransmitter receptors. The sulfonyl group, as seen in the compounds studied in papers and , is often a key moiety for binding to receptors such as the 5-HT7 receptor. The specific arrangement of functional groups in the compound would be expected to influence its binding affinity and selectivity.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the sulfonyl and oxalamide groups. For example, the anodic methoxylation of piperidine derivatives, as studied in paper , shows that the presence of N-sulfonyl groups can affect the outcome of electrochemical reactions. This suggests that the compound may undergo specific chemical transformations under electrochemical conditions, which could be relevant for its functionalization or metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of both electron-withdrawing (sulfonyl, fluoro) and electron-donating (methoxy) groups would affect the compound's solubility, stability, and overall reactivity. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would also be influenced by these structural features. The studies in papers , , and provide insights into how these functional groups can affect the properties of related compounds.
科学的研究の応用
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
A series of arylsulfonamide derivatives, including structures similar to the specified chemical, were synthesized to explore new α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high-to-moderate affinity for the α1-adrenoceptor and demonstrated potential as uro-selective α1-adrenergic receptor antagonists, indicating their relevance in medical research targeting urinary tract conditions and hypertension without significantly affecting blood pressure (Rak et al., 2016).
Radiolabeled Compounds for PET Imaging
Another area of application involves the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcases the use of similar compounds in developing PET radiotracers. This indicates the compound's utility in neurology and pharmacology research, particularly in studying receptor systems within the brain (Katoch-Rouse & Horti, 2003).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Research on compounds with similar structures to the specified chemical has also targeted the orexin system, which plays a crucial role in regulating feeding, arousal, stress, and substance abuse. Compounds acting as selective antagonists at orexin receptors have been investigated for their potential to modulate compulsive food consumption, highlighting their significance in studying and potentially treating eating disorders (Piccoli et al., 2012).
Anodic Methoxylation in Organic Synthesis
The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, showcasing the importance of such chemical structures in synthetic organic chemistry. This research provides insights into the synthesis strategies and chemical modifications of piperidine derivatives, expanding the toolkit available for organic synthesis and drug development (Golub & Becker, 2015).
特性
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-16-14-17(24)9-10-21(16)33(30,31)27-13-4-3-7-19(27)11-12-25-22(28)23(29)26-18-6-5-8-20(15-18)32-2/h5-6,8-10,14-15,19H,3-4,7,11-13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIGFJPPYBQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)


![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)
![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)
methyl]piperazine](/img/structure/B2550570.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)

![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)

